Ventilatory Efficacy: Nikethamide vs. Dimefline and Prethcamide in COPD Patients
In a double-blind, controlled clinical trial involving 18 patients with chronic pulmonary emphysema and respiratory failure, the effects of intravenous nikethamide, dimefline, and prethcamide on key respiratory parameters were quantitatively assessed [1]. The study found no significant differences among the three drugs in altering respiratory rate, tidal volume, minute ventilation, arterial Po2, or pH from baseline [2]. The therapeutic impact on blood gases was transient and slight, with constant undesirable side effects [3].
| Evidence Dimension | Respiratory and blood gas parameters |
|---|---|
| Target Compound Data | No significant change in respiratory rate, tidal volume, minute ventilation, arterial Po2, or pH vs. baseline |
| Comparator Or Baseline | Dimefline (8 mg); Prethcamide (225 mg) at single commercial doses; Baseline (pre-administration) |
| Quantified Difference | No substantial differences found on recorded parameters; temporally similar differences in dead space and Paco2 across all three drugs |
| Conditions | 18 patients with chronic pulmonary emphysema and chronic respiratory failure; double-blind, factorial design; slow intravenous infusion |
Why This Matters
This direct head-to-head trial establishes that for research into chronic respiratory failure models, the selection between these three analeptics is not based on differential efficacy but rather on cost, availability, or historical precedent.
- [1] Paes da Silva, F., et al. (1969). A Controlled Study of Three Respiratory Stimulants in Chronic Respiratory Failure. Diseases of the Chest, 55(1), 18-24. View Source
- [2] Paes da Silva, F., et al. (1967). Statistical Evaluation of the Action of Three Different Respiratory Analeptics on Pulmonary Ventilation. Diseases of the Chest, 52(2), 141-146. View Source
- [3] Paes da Silva, F., et al. (1969). A Controlled Study of Three Respiratory Stimulants in Chronic Respiratory Failure. Diseases of the Chest, 55(1), 18-24. View Source
